molecular formula C16H27N3O14P2 B1263229 dTDP-4-amino-4,6-dideoxy-alpha-D-galactose

dTDP-4-amino-4,6-dideoxy-alpha-D-galactose

Cat. No. B1263229
M. Wt: 547.34 g/mol
InChI Key: UIVJXHWSIFBBCY-FQLHZTMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-amino-4,6-dideoxy-alpha-D-galactose is a dTDP-4-amino-4,6-dideoxy-D-galactose in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-alpha-D-galactose(1-).

Scientific Research Applications

Structural Analysis in Bacterial Systems

  • QdtB Enzyme Analysis : The enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum, a pyridoxal phosphate (PLP)-dependent aminotransferase, plays a crucial role in the biosynthesis of dTDP-linked sugars like dTDP-Quip3NAc, a deoxyamino sugar. QdtB's structural analysis revealed its ability to process dTDP-3-acetamido-3,6-dideoxy-alpha-d-galactose, providing insights into its role in bacterial cell wall synthesis (Thoden et al., 2009).

Biosynthesis Pathways

  • dTDP-Alpha-D-Quip3NAc Biosynthesis : The study detailed the biosynthesis of dTDP-alpha-D-Quip3NAc (a derivative of dTDP-alpha-D-galactose) in Thermoanaerobacterium thermosaccharolyticum, involving a five-enzyme pathway. This process is essential in the formation of lipopolysaccharide O-antigens and S-layer glycoproteins in bacteria (Pföstl et al., 2008).

Chemical Synthesis Studies

  • Synthesis for Acarbose Biosynthesis Study : Chemical synthesis of dTDP-4-amino-4,6-dideoxy-alpha-D-glucose from galactose was conducted to understand the biosynthesis of the acarbose, an alpha-glucosidase inhibitor. This synthetic approach provided valuable insights into the biosynthesis of complex pseudotetrasaccharides (Bowers et al., 2002).

Functional Studies on Bacterial Enzymes

  • QdtC Enzyme Functionality : QdtC, an enzyme involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, was structurally analyzed. This CoA-dependent N-acetyltransferase plays a critical role in the biosynthetic pathway of this sugar in bacteria (Thoden et al., 2009).

Engineered Microbial Biosynthesis

  • Engineered E. coli for Glycoside Biosynthesis : E. coli was engineered to divert carbon flux for the production of dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose. This engineering approach facilitated the biosynthesis of novel glycosides with potential biological activities (Pandey et al., 2015).

Sugar Modification Studies

  • Sugar Modification by N-Acyltransferase AntD : AntD, an enzyme from Bacillus cereus, was studied for its role in the biosynthesis of d-anthrose, a dideoxy sugar. This N-acyltransferase plays a significant role in modifying dTDP-4-amino-4,6-dideoxyglucose, which is crucial for the formation of bacterium's exosporium (Kubiak & Holden, 2012).

properties

Product Name

dTDP-4-amino-4,6-dideoxy-alpha-D-galactose

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1

InChI Key

UIVJXHWSIFBBCY-FQLHZTMTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
Reactant of Route 2
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
Reactant of Route 3
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
Reactant of Route 4
Reactant of Route 4
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
Reactant of Route 5
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
Reactant of Route 6
Reactant of Route 6
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose

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